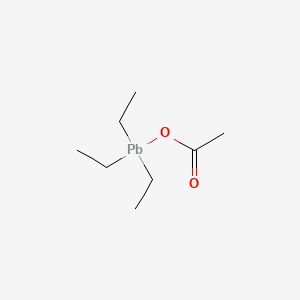

Triethyllead acetate

描述

Triethyllead acetate (C₈H₁₈O₂Pb) is an organolead compound derived from the metabolic dealkylation of tetraethyllead (TEL), historically used as an anti-knock additive in gasoline. Its toxicity stems from its lipophilic nature, enabling easy absorption through biological membranes and interaction with cellular components such as mitochondrial enzymes and ion transport systems . This compound primarily inhibits energy metabolism by disrupting oxidative phosphorylation and ion gradients, leading to neurotoxicity and growth inhibition in organisms .

属性

CAS 编号 |

2587-81-7 |

|---|---|

分子式 |

C8H18O2P |

分子量 |

353 g/mol |

IUPAC 名称 |

triethylplumbyl acetate |

InChI |

InChI=1S/C2H4O2.3C2H5.Pb/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1 |

InChI 键 |

ZFNWDVUSZNZYLD-UHFFFAOYSA-M |

SMILES |

CC[Pb](CC)(CC)OC(=O)C |

规范 SMILES |

CC[Pb](CC)(CC)OC(=O)C |

其他CAS编号 |

2587-81-7 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

同义词 |

triethyllead acetate |

产品来源 |

United States |

相似化合物的比较

Toxicity Profiles

Key Findings :

- Tetraethyllead is more acutely toxic (lower LD₅₀) than triethyllead chloride in rats due to its conversion to triethyllead in vivo .

- This compound and its chloride form exhibit comparable neurotoxicity, with significant inhibition of mitochondrial respiration and ATPase activity at micromolar concentrations .

- Diethyllead compounds are less potent, underscoring the importance of alkyl chain length in toxicity .

Biochemical Effects

- Respiration Inhibition :

- ATPase Activity :

Environmental Impact

- Alkyllead compounds persist in soil and water, but microbial bioremediation strategies (e.g., Pseudomonas spp.) show promise in degrading these contaminants .

Comparison with Organotin Compounds

Organotin compounds (e.g., triethyltin) share mechanistic similarities with this compound but differ in primary targets:

Mechanistic Insights :

- Triethyltin inhibits cytochrome reduction at multiple respiratory chain sites, whereas triethyllead primarily affects substrate-side electron transfer .

Comparison with Inorganic Lead Compounds

Key Difference: Triethyllead’s lipophilicity enables deeper tissue penetration, exacerbating neurotoxic effects compared to inorganic lead .

Data Tables

Table 1: Inhibitory Concentrations (IC₅₀) in E. coli

| Process | This compound (µM) | Tripropyllead Acetate (µM) |

|---|---|---|

| Growth (glycerol) | 5 | 1 |

| Respiration (intact cells) | 60 | 10 |

| ATPase Activity | 0.023 pmol/mg protein | N/A |

Table 2: Partition Coefficients (Octanol/Water)

| Compound | Partition Coefficient |

|---|---|

| This compound | 0.86 |

| Tripropyllead acetate | 16.7 |

Research Findings and Mechanistic Insights

常见问题

Q. What biosafety protocols are critical when handling this compound in vitro and in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。